4,4'-Diamino-2-methylazobenzene
Overview
Description
4,4’-Diamino-2-methylazobenzene is an organic compound with the molecular formula C13H14N4. It is a pale yellow to orange-yellow crystalline solid that is almost insoluble in water but soluble in various organic solvents such as ethanol, dimethyl sulfoxide, and chloroform . This compound is known for its strong ability to absorb ultraviolet light, giving it a vibrant color. It is often used as a precursor for dyes and pigments .
Preparation Methods
4,4’-Diamino-2-methylazobenzene can be synthesized through a reaction involving aniline and methylacetone. The process begins with a nucleophilic addition reaction between aniline and methylacetone, forming methylene products. These products then undergo an azotization reaction, connecting two azobenzene rings to form the target compound . Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
4,4’-Diamino-2-methylazobenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often used in the dye and pigment industries .
Scientific Research Applications
4,4’-Diamino-2-methylazobenzene has several scientific research applications:
Chemistry: It is used in the synthesis of anthraquinone reactive dyes and as a cross-linking agent in epoxy resins.
Medicine: Research includes its potential use in photodynamic therapy due to its strong absorption of ultraviolet light.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-2-methylazobenzene involves its ability to absorb ultraviolet light, which can induce various photochemical reactions. These reactions often lead to the formation of reactive intermediates that can interact with other molecules, leading to the desired chemical transformations. The compound’s molecular targets and pathways are primarily related to its role as a photosensitizer and its interactions with other chemical species .
Comparison with Similar Compounds
4,4’-Diamino-2-methylazobenzene can be compared with other similar compounds such as:
4,4’-Diaminoazobenzene: Similar in structure but lacks the methyl group, affecting its solubility and reactivity.
2,4-Diamino-4’-methylazobenzene: Contains a different substitution pattern, leading to variations in its chemical properties and applications.
4,4’-Diamino-5-methoxy-2-methylazobenzene: The presence of a methoxy group alters its electronic properties and reactivity.
The uniqueness of 4,4’-Diamino-2-methylazobenzene lies in its specific substitution pattern, which provides distinct photochemical properties and makes it highly valuable in dye and pigment synthesis .
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12/h2-8H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABMKNOHFGBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276640, DTXSID30869460 | |
Record name | 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Aminophenyl)diazenyl]-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43151-99-1 | |
Record name | 4-[2-(4-Aminophenyl)diazenyl]-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43151-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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